Product packaging for Indole-3-butyric Acid-d4(Cat. No.:CAS No. 1216408-71-7)

Indole-3-butyric Acid-d4

Cat. No.: B565222
CAS No.: 1216408-71-7
M. Wt: 207.265
InChI Key: JTEDVYBZBROSJT-KHORGVISSA-N
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Description

Significance of Stable Isotope Labeling in Phytohormone Studies

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, like deuterium (B1214612) (²H or D), into molecules of interest. creative-proteomics.com This method offers several advantages in the study of phytohormones. clearsynth.com

The primary benefit of using deuterated standards is the ability to accurately differentiate between the introduced labeled compound and the naturally occurring (endogenous) hormone within a biological system. clearsynth.com This is particularly crucial for quantitative analysis, allowing researchers to precisely measure the concentration of a specific phytohormone by comparing its analytical response to that of the known deuterated internal standard. clearsynth.com This technique is instrumental in overcoming "matrix effects," where other compounds in a complex biological sample can interfere with the analysis, thereby ensuring more precise and reliable measurements. clearsynth.comtexilajournal.com

Indole-3-butyric Acid-d4 as a Cornerstone Tracer in Plant and Microbial Biology

This compound (IBA-d4) is a deuterated form of Indole-3-butyric acid (IBA), a naturally occurring auxin in plants. usda.govevitachem.com The presence of four deuterium atoms in its structure provides a unique isotopic signature, making it an invaluable tool for tracing the metabolic fate and transport of IBA within biological systems. evitachem.com

In plant physiology, IBA-d4 is extensively used to investigate the mechanisms of auxin metabolism and transport. evitachem.com A key area of research is understanding the conversion of IBA to Indole-3-acetic acid (IAA), the principal and most active form of auxin in most plants. evitachem.com By using labeled IBA, scientists can track this conversion process and elucidate the roles of various enzymes and transporters involved. evitachem.com For instance, studies have utilized stable isotope-labeled IBA to demonstrate that its polar transport in plants is significantly lower than that of IAA and follows a distinct mechanism. nih.gov

The application of IBA-d4 also extends to microbial biology. There is growing evidence that auxin plays a role in the interactions between plants and microbes. Some soil bacteria and fungi can produce their own auxins, including IBA, which can influence plant growth and development. academicjournals.org IBA-d4 can be used to study the uptake and metabolism of this auxin by microorganisms and to understand how microbial-derived auxins impact the host plant. Recent research has even explored how gut microbial metabolites, such as IBA, can influence processes like plasmid transfer in bacteria.

Historical Context of Auxin Research and the Emergence of Deuterated Analogues

The concept of plant hormones dates back to the late 19th century with the work of Julius Sachs and later Charles Darwin, who proposed the existence of substances that regulate plant growth. rooting-hormones.com The early 20th century saw the isolation and identification of the first auxin, Indole-3-acetic acid (IAA). embopress.org The discovery that certain synthetic compounds could mimic the effects of IAA led to the investigation of other structurally similar molecules. rooting-hormones.com

Indole-3-butyric acid (IBA) was initially considered a synthetic auxin after its effects on root formation were discovered in the 1930s. usda.govoup.com However, it was later confirmed to be a naturally occurring phytohormone in various plant species. usda.govresearchgate.net For many years, research on auxin action and metabolism was limited by the available analytical methods. embrapa.br

The advent of more sophisticated analytical techniques, particularly mass spectrometry, in the latter half of the 20th century, paved the way for the use of stable isotope-labeled compounds. researchgate.net The development of deuterated analogues of auxins, including IBA-d4, provided researchers with powerful tools to conduct kinetic studies and trace metabolic pathways with unprecedented accuracy. plos.orgnih.gov This has allowed for a more detailed understanding of the complex network of auxin biosynthesis, catabolism, and transport, and how these processes are regulated in response to various internal and environmental signals. plos.orgnih.gov

Properties

CAS No.

1216408-71-7

Molecular Formula

C12H13NO2

Molecular Weight

207.265

IUPAC Name

3,3,4,4-tetradeuterio-4-(1H-indol-3-yl)butanoic acid

InChI

InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)/i3D2,4D2

InChI Key

JTEDVYBZBROSJT-KHORGVISSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O

Synonyms

1H-Indole-3-butanoic Acid-d4;  3-Indolyl-γ-butyric Acid-d4;  3-Indolylbutyric Αcid-d4;  4-(1H-Indol-3-yl)butanoic Αcid-d4;  4-(1H-Indol-3-yl)butyric Αcid-d4;  4-(3-Indolyl)butanoic Αcid-d4;  4-(Indol-3-yl)butyric Αcid-d4;  Clonex-d4;  Oxyberon-d4;  Rootex-d4; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies

Principles of Deuterium (B1214612) Incorporation for Indole-3-butyric Acid Derivatives

The incorporation of deuterium into indole-3-butyric acid derivatives is primarily achieved through hydrogen-deuterium (H-D) exchange reactions. This process involves the substitution of hydrogen atoms in the molecule with deuterium atoms from a deuterium source. The reactivity of different positions on the indole (B1671886) ring and the side chain towards deuteration can be influenced by various factors, including the choice of catalyst, solvent, and reaction conditions such as temperature. arkat-usa.orgnih.gov

Acid-catalyzed H-D exchange is a common and effective method for deuterating indole compounds. nih.gov In the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoromethanesulfonic acid (TfOD), the indole ring undergoes electrophilic substitution, leading to the replacement of hydrogen with deuterium. arkat-usa.orgfigshare.com The C2 position of the indole ring is generally the most reactive, followed by the C5, C4, C6, and C7 positions. arkat-usa.org Deuteration can also occur on the butyric acid side chain, particularly at the γ-position, under certain conditions. arkat-usa.org

Chemical Synthesis Routes for Indole-3-butyric Acid-d4

Deuterium Exchange Methods: Acid-Catalyzed Hydrogen-Deuterium Exchange

A practical and efficient method for synthesizing deuterated indole-3-butyric acid involves acid-catalyzed hydrogen-deuterium exchange. nih.govfigshare.com One reported procedure utilizes 20 wt % D₂SO₄ in a mixture of deuterated methanol (B129727) (CD₃OD) and deuterium oxide (D₂O) at elevated temperatures. nih.gov This method has been shown to achieve high levels of deuterium incorporation at the C2, C4, C5, C6, and C7 positions of the indole ring.

Another approach employs deuterated trifluoromethanesulfonic acid (TfOD) as both the catalyst and the deuterium source. arkat-usa.org This superacid facilitates H-D exchange under relatively mild conditions. For instance, treatment of indole-3-butyric acid with TfOD at room temperature can lead to specific deuteration at the C2 position of the indole ring and the γ-position of the butyric acid side chain. Increasing the temperature can further promote deuteration on the indole ring. arkat-usa.org

Catalyst/ReagentDeuterium SourceTemperature (°C)Deuterated PositionsReference
20 wt% D₂SO₄CD₃OD/D₂O95C2, C4, C5, C6, C7 nih.gov
TfODTfODRoom TemperatureC2, γ-position arkat-usa.org
TfODTfOD40C2, C4, C5, C6, C7, γ-position arkat-usa.org

Chemical Synthesis from Precursors: Indole and Butyric Acid Derivatives

This compound can also be synthesized from deuterated precursors. One synthetic route involves the reaction of indole with a deuterated butyric acid derivative. For example, the reaction between indole and gamma-butyrolactone (B3396035) in the presence of a suitable catalyst can yield indole-3-butyric acid. evitachem.comchemicalbook.com To produce the deuterated analog, a deuterated form of gamma-butyrolactone would be required.

Another strategy involves a multi-step synthesis starting from a deuterated indole precursor. For instance, a Fischer indole synthesis using deuterated starting materials could be employed to construct the deuterated indole ring, which is then further functionalized to introduce the butyric acid side chain. nih.gov However, a potential drawback of this method is the risk of deuterium loss during the reaction steps. nih.gov

Specialized Techniques for Polydeuteration

Achieving high levels of deuterium incorporation, or polydeuteration, often requires specialized techniques and reaction conditions. researchgate.net For indole derivatives, this can be accomplished by using stronger deuterating agents, higher temperatures, or longer reaction times. arkat-usa.orgnih.gov For example, using a higher concentration of a superacid like TfOD or conducting the reaction at elevated temperatures can promote more extensive H-D exchange across multiple sites on the molecule. arkat-usa.orgresearchgate.net

Advances in Deuteration Technologies for Complex Organic Molecules

Recent years have seen significant advancements in deuteration technologies, moving beyond traditional methods to more sophisticated and selective approaches. researchgate.netnih.gov These advancements are crucial for the synthesis of complex deuterated molecules like this compound.

Modern methodologies include:

Transition-Metal Catalysis : Catalysts based on metals like palladium, rhodium, and copper have been developed for regioselective deuteration of indoles. worktribe.comosti.govresearchgate.net These methods can offer high selectivity for specific C-H bonds, allowing for precise control over the deuteration pattern.

Photocatalysis : Visible-light photocatalysis has emerged as a mild and efficient method for deuteration. rsc.org This technique utilizes light energy to initiate the deuteration process, often with good site selectivity and under environmentally friendly conditions.

Electrochemical Methods : Electrochemical dehalogenative deuteration provides an alternative to traditional methods, avoiding the use of transition metal catalysts and toxic deuterating agents. xmu.edu.cn This approach typically uses heavy water as the deuterium source and can achieve high yields and deuterium incorporation.

Skeletal Editing : A novel approach involves the direct manipulation of the molecular skeleton, such as swapping a carbon atom for a nitrogen atom within the indole framework. uni-muenster.de While not a direct deuteration method, this highlights the increasing sophistication in modifying complex organic structures.

These advanced techniques offer greater control and efficiency in the synthesis of deuterated compounds, paving the way for the development of novel isotopically labeled molecules for a wide range of scientific applications. researchgate.netnih.gov

Analytical Chemistry and Quantitative Research Approaches

Mass Spectrometry-Based Detection and Quantification of Indole-3-butyric Acid-d4

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a highly sensitive and selective method for identifying and quantifying specific compounds in complex mixtures. In the context of IBA-d4, MS-based methods are fundamental to its utility as an internal standard.

Enhanced Tracking and Analysis in Biological Matrices

The presence of deuterium (B1214612) atoms in IBA-d4 gives it a higher molecular weight than its non-deuterated counterpart, IBA. This mass difference is easily detectable by a mass spectrometer, allowing researchers to distinguish the exogenously added IBA-d4 from the endogenous IBA present in a biological sample, such as plant tissue. nih.govresearchgate.net This clear distinction is crucial for accurately tracking the fate of the internal standard during sample preparation and analysis, ensuring that any losses of the analyte (endogenous IBA) are accounted for. This methodology has been successfully applied to quantify IBA in various plant tissues, including those of tobacco and pea seedlings. nih.govnih.gov

Discrimination of Compound-Derived Metabolites from Background Signals

One of the major challenges in analyzing plant hormones is the presence of numerous other compounds in the plant extract that can interfere with the signal of the target analyte. These interfering compounds can create a high background signal, making it difficult to detect and quantify the low concentrations of auxins typically found in plants. researchgate.net The use of a deuterated internal standard like IBA-d4 helps to overcome this problem. Because the mass spectrometer is set to specifically detect the mass of the deuterated standard and its corresponding analyte, the background signals from other molecules are effectively filtered out. researchgate.net This results in a cleaner chromatogram and a more reliable quantification of the target compound.

Improved Sensitivity in Isotope Detection

The use of stable isotope-labeled internal standards, such as IBA-d4, significantly improves the sensitivity of auxin analysis. researchgate.net By adding a known amount of IBA-d4 to a sample at the beginning of the extraction process, any loss of the analyte during sample preparation and analysis can be corrected for. This is because the deuterated standard behaves almost identically to the non-deuterated analyte throughout the entire procedure. researchgate.net The ratio of the endogenous compound to the deuterated standard is measured by the mass spectrometer, and this ratio is used to calculate the initial concentration of the endogenous auxin in the sample. This isotope dilution method minimizes the impact of sample loss and matrix effects, leading to more accurate and sensitive measurements, even at the very low concentrations at which plant hormones are typically present. researchgate.net

Isotope Dilution Mass Spectrometry for Endogenous Auxin Quantification

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the quantitative analysis of plant hormones. nih.govresearchgate.net This technique combines the high selectivity of MS with the use of a stable isotope-labeled internal standard, such as IBA-d4, to achieve highly accurate and precise measurements. nih.gov The principle of IDMS is based on adding a known amount of the isotopically labeled standard to the sample. researchgate.net This standard acts as an ideal internal reference because it has nearly identical chemical and physical properties to the analyte of interest. researchgate.net

During the analysis, the mass spectrometer differentiates between the endogenous auxin and the labeled standard based on their mass difference. researchgate.net By measuring the ratio of the signal from the endogenous compound to the signal from the labeled standard, the exact amount of the endogenous auxin in the original sample can be calculated. This method effectively compensates for any losses that may occur during extraction, purification, and analysis, as both the analyte and the standard are affected equally. researchgate.net The use of IBA-d4 as an internal standard in IDMS has been crucial for accurately determining the levels of endogenous IBA in various plant species and for studying its physiological roles. nih.govnih.govnih.gov

Table 1: Mass Spectrometric Parameters for Auxin Analysis

Compound Precursor Ion (m/z) Product Ion (m/z)
Indole-3-butyric acid (IBA) 204.1 130.1
This compound (IBA-d4) 208.1 134.1

Note: The specific m/z values can vary depending on the derivatization method and the mass spectrometer used.

Chromatographic Separation Techniques for this compound Analysis

Prior to mass spectrometric detection, the complex mixture of molecules in a plant extract must be separated. This is typically achieved using chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) has been a widely used and powerful tool for the analysis of auxins for many years. usda.gov In this technique, the sample is first vaporized and then separated based on the different boiling points and interactions of its components with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and quantification.

For the analysis of auxins like IBA and its deuterated standard, a derivatization step is often required to make them more volatile and thermally stable for GC analysis. acs.org GC-MS provides excellent chromatographic resolution and is highly sensitive, making it well-suited for the quantitative analysis of auxins using isotope dilution. nih.govnih.gov Studies have successfully used GC-MS with deuterated internal standards to identify and quantify several endogenous auxins, including IBA, in the organs of pea seedlings. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Indole-3-butyric acid
Indole-3-acetic acid
Phenylacetic acid
4-chloro-3-indoleacetic acid

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methodologies

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), coupled with tandem mass spectrometry (MS/MS), are the premier techniques for the analysis of IBA and its deuterated analogue, IBA-d4. researchgate.netscientificlabs.co.uk These methods offer the high sensitivity and selectivity required to detect the trace amounts of auxins typically found in plant tissues and other biological samples. researchgate.netresearchgate.net

A typical HPLC method for the analysis of IBA involves a reversed-phase column, such as a Cogent Phenyl Hydride™ or a C18 column, which separates compounds based on their hydrophobicity. mtc-usa.comsielc.commtc-usa.comresearchgate.net The mobile phase often consists of a gradient mixture of an aqueous solution containing a small percentage of an acid, like formic acid, and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). mtc-usa.comsielc.commtc-usa.com The use of formic acid makes the mobile phase compatible with mass spectrometry detection. mtc-usa.comsielc.commtc-usa.com

For instance, a rapid and reproducible HPLC method has been developed using a Cogent Phenyl Hydride™ column (4.6 x 75mm) with a gradient of water and acetonitrile, both containing 0.1% formic acid. mtc-usa.commtc-usa.com This method demonstrates good peak shape and run-to-run precision with relative standard deviation (RSD) values below 0.3%. mtc-usa.commtc-usa.com

UHPLC-MS/MS methods provide even greater resolution and speed. These systems can separate and quantify multiple phytohormones in a single run. nih.govresearchgate.net In such setups, IBA-d4 serves as an internal standard for the quantification of endogenous IBA. The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides a high degree of specificity by monitoring a specific precursor ion to product ion transition for both the analyte and its deuterated standard. scientificlabs.co.ukccamp.res.in For IBA, a common transition monitored is from a precursor ion of m/z 204.2 to a product ion of m/z 186.07 in positive ion mode. ccamp.res.in

The table below summarizes typical parameters for HPLC and UHPLC-MS/MS analysis of Indole-3-butyric Acid.

ParameterHPLC Method 1 mtc-usa.commtc-usa.comHPLC Method 2 sielc.comUHPLC-MS/MS Method nih.govccamp.res.in
Column Cogent Phenyl Hydride™, 4µm, 100ÅNewcrom R1Agilent Poroshell 120 EC-C18 or Shim-pack ODSIII
Dimensions 4.6mm x 75mm-2.1 x 100 mm, 1.9 µm or 2 x 150 mm, 2µ
Mobile Phase A DI Water with 0.1% Formic Acid (v/v)Water with Phosphoric AcidWater with 10 mM Ammonium Acetate, 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)Acetonitrile (MeCN)Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0mL / minute-0.2 - 0.45 mL/min
Detection UV @ 280nm-Tandem Mass Spectrometry (SRM mode)
Injection Volume 1µL-1 - 10 µL

Methodological Validation and Calibration in Quantitative Auxin Profiling

The validation of analytical methods is a critical step to ensure the reliability and accuracy of quantitative data. nih.gov For auxin profiling using IBA-d4 as an internal standard, method validation typically follows guidelines from regulatory bodies and includes the assessment of linearity, sensitivity (limits of detection and quantification), precision, accuracy, and stability. nih.govnih.gov

Linearity is established by analyzing a series of calibration standards containing known concentrations of the analyte (IBA) and a fixed concentration of the internal standard (IBA-d4). The response ratio of the analyte to the internal standard is plotted against the analyte concentration, and a linear regression is applied. A high coefficient of determination (R²) value, typically greater than 0.99, indicates a good linear relationship. nih.gov

Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net For highly sensitive UHPLC-MS/MS methods, LODs for auxins can be in the picogram per milliliter (pg/mL) range. researchgate.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). mtc-usa.commtc-usa.com

Accuracy is the closeness of the mean of a set of results to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. nih.gov

Stability of the deuterated standard is also a key consideration. Studies have shown that deuterium-labeled standards of indole-3-acetic acid (IAA) and its metabolites are stable throughout the analytical procedure, with no significant replacement of deuterium by hydrogen. tandfonline.com This stability is crucial for their effective use as internal standards in quantitative analysis. tandfonline.com

The following table presents a summary of validation parameters from a study on phytohormone quantification.

Validation ParameterResult
Linearity (R²) ≥ 0.9990 nih.gov
Average Recovery 82.5 - 105.4% nih.gov
Sensitivity (LOD) 0.05 - 1.00 ng/mL nih.gov
Precision (RSD) ≤ 13.0% nih.gov

The use of a matrix-matched calibration curve, where the calibration standards are prepared in a blank matrix similar to the samples being analyzed, is often necessary to compensate for matrix effects that can enhance or suppress the analyte signal.

Metabolic Pathways and Interconversion Dynamics in Biological Systems

Bioconversion of Indole-3-butyric Acid-d4 to Indole-3-acetic Acid-d4

Genetic and biochemical evidence confirms that IBA is a precursor to Indole-3-acetic acid (IAA), the principal and most potent native auxin in plants. medchemexpress.commedchemexpress.commdpi.com In experimental settings, IBA-d4 undergoes a similar conversion process, yielding Indole-3-acetic acid-d4 (IAA-d4). This bioconversion is a crucial step that transforms the precursor into its more active hormonal form. nih.gov Studies in Arabidopsis thaliana have directly demonstrated this conversion, solidifying the role of IBA as a source of IAA. nih.gov The process involves the shortening of the butyric acid side chain by two methylene (B1212753) units to form the acetic acid side chain of IAA. nih.gov

The primary mechanism for the conversion of IBA to IAA is analogous to the beta-oxidation of fatty acids and occurs within specialized organelles called peroxisomes. nih.govfao.org This multi-step enzymatic process is fundamental for activating IBA.

The key steps and enzymes implicated in this pathway, primarily from research in Arabidopsis, are outlined below:

Transport into the Peroxisome : IBA must first be transported into the peroxisome. The ABC transporter protein PEROXISOMAL ABC TRANSPORTER1 (PXA1) is a critical influx carrier responsible for moving IBA into the peroxisome for conversion.

CoA Ligation : Once inside the peroxisome, it is believed that a Coenzyme A (CoA) moiety is added to the IBA molecule.

Sequential Enzymatic Reactions : The core beta-oxidation cycle involves a sequence of reactions catalyzed by specific enzymes. Genetic screening has identified several key players:

IBR3 (Acyl-CoA Oxidase/Dehydrogenase) : This enzyme is thought to catalyze the first oxidative step. nih.gov

IBR10 (Enoyl-CoA Hydratase/Isomerase) : Following the initial oxidation, IBR10 is believed to catalyze the hydration step. nih.gov

IBR1 (Short-Chain Dehydrogenase/Reductase) : IBR1 likely performs the subsequent dehydrogenation step in the pathway. nih.gov

Mutants defective in these enzymes, such as the ibr1, ibr3, and ibr10 mutants, exhibit resistance to the effects of IBA but maintain normal sensitivity to IAA. nih.govnih.gov This provides strong genetic evidence that these enzymes are essential for the conversion of IBA to IAA and that this conversion happens within the peroxisomes. nih.govpnas.org

Table 1: Key Proteins in the Peroxisomal Conversion of IBA to IAA This interactive table summarizes the proteins identified as crucial for the IBA-to-IAA conversion pathway.

Protein Function Role in Pathway
PXA1/ABCD1 Peroxisomal ABC Transporter Imports IBA into the peroxisome for β-oxidation.
IBR3 Putative Acyl-CoA Dehydrogenase Catalyzes the initial oxidation step in the β-oxidation cycle. nih.gov
IBR10 Putative Enoyl-CoA Hydratase Catalyzes the hydration of the double bond formed in the previous step. nih.gov
IBR1 Putative Short-Chain Dehydrogenase Catalyzes the second oxidation step, leading to the shortening of the side chain. nih.gov

The conversion of IBA to IAA is critical for maintaining proper auxin levels, a state known as auxin homeostasis, which is necessary for normal plant growth and development. nih.gov Alterations in this conversion pathway can lead to significant defects in plant architecture and development. nih.gov For instance, the ibr1 ibr3 ibr10 triple mutant, which is severely impaired in IBA-to-IAA conversion, displays phenotypes indicative of low IAA levels, such as shorter root hairs and smaller cotyledons. nih.gov These defects can often be rescued by the external application of active auxin, highlighting that the primary role of IBA is to serve as a source of IAA. nih.gov This metabolic pathway allows the plant to fine-tune the spatiotemporal distribution of active auxin, ensuring it is available in the right place and at the right time for developmental processes like root formation and cell expansion. nih.govnih.gov

Peroxisomal Beta-Oxidation as a Key Conversion Mechanism

This compound as a Storage Form of Indole-3-acetic Acid

IBA is widely considered a stable, slow-release storage form of IAA. nih.govmdpi.com Its chemical structure makes it less susceptible to the rapid oxidative degradation that can affect IAA. Plants can store IBA and convert it to the active hormone IAA when and where it is needed, providing a regulated supply of auxin. fao.org Studies on Prunus rootstocks showed that after applying IBA, endogenous IAA levels peaked several days later, suggesting that the precursor was first taken up by the plant tissues and then gradually metabolized into the active form. mdpi.com This characteristic makes IBA, and by extension its deuterated analogue, a reliable source for sustained auxin activity.

Tracing Auxin Biosynthesis and Catabolism Pathways with Deuterated Analogues

The use of deuterated compounds like IBA-d4 is a powerful technique in metabolic research. nih.gov Because deuterium (B1214612) is a stable, heavy isotope of hydrogen, molecules containing it can be readily distinguished from their naturally occurring, non-deuterated counterparts using analytical methods like mass spectrometry and NMR spectroscopy. evitachem.comnih.gov

When IBA-d4 is introduced into a biological system, researchers can:

Trace the Conversion : Directly track the conversion of IBA-d4 to IAA-d4, providing definitive proof and quantification of the metabolic pathway. nih.gov

Distinguish from Endogenous Pools : Measure the newly synthesized IAA-d4 without it being confounded by the plant's own endogenous IAA pool.

Study Transport : Follow the movement of IBA-d4 and its metabolite, IAA-d4, throughout the plant, helping to identify transport mechanisms. evitachem.com

Investigate Catabolism : Monitor the breakdown of IAA-d4 into its catabolites, such as oxIAA-d4 (oxidized indole-3-acetic acid-d4), offering insights into the rates and pathways of auxin degradation.

This isotopic labeling approach has been crucial for elucidating the complex network of auxin biosynthesis, transport, conjugation, and catabolism that collectively regulate plant development. nih.gov

Influence on Endogenous Auxin Pools and Homeostasis

Maintaining auxin homeostasis—a balance between biosynthesis, catabolism, transport, and the conversion of precursors like IBA—is vital for plant health. doraagri.com Disruptions in any of these pathways can lead to developmental problems. doraagri.com The controlled conversion of IBA acts as a key input to the free IAA pool, complementing de novo synthesis from tryptophan and the hydrolysis of IAA conjugates to ensure the plant can respond effectively to both developmental cues and environmental stresses. fao.org

Plant Physiological and Developmental Research Applications

Elucidating Auxin Action in Root System Architecture

IBA is known to promote the formation of lateral roots. nih.gov Research utilizing IBA-d4 helps to unravel the complex signaling pathways involved in this process. Studies have shown that the physiological effects of IBA are often mediated through its conversion to Indole-3-acetic acid (IAA), the most common and potent native auxin. This conversion happens through a process called peroxisomal β-oxidation.

Research on Arabidopsis and maize has revealed that IBA-induced lateral root formation is not solely dependent on its conversion to IAA. nih.gov The process also involves the generation of nitric oxide (NO) within the peroxisomes. nih.gov This finding suggests that peroxisomal NO is a key signaling molecule in the auxin-induced formation of new roots. nih.gov The spatially and temporally coordinated release of both IAA and NO from peroxisomes following IBA application is thought to be responsible for the potent promotion of lateral root development. nih.gov

The use of isotopically labeled compounds like IBA-d4 allows researchers to track the conversion of IBA to IAA and to study the downstream signaling events, such as NO production, providing a clearer picture of the molecular mechanisms at play.

PlantKey Findings on IBA-induced Lateral Root Formation
Arabidopsis thalianaIBA is more effective than IAA at inducing adventitious rooting in stem segments. nih.gov This process is dependent on the transport of endogenous IAA to the base of the cutting. nih.gov
Zea mays (Maize)Exogenous application of IBA stimulates lateral root formation. cas.cz The response is dependent on the concentration of the applied auxin. cas.cz
Syzygium samarangense (Wax Apple)Higher concentrations of IBA significantly increase the number and length of roots in air layering. scielo.br

Auxins promote root growth by stimulating both cell division in the root meristems and the subsequent elongation of these newly formed cells. usda.gov IBA plays a significant role in these processes. taylorandfrancis.com The application of IBA has been shown to activate proteins related to cell division and elongation. scielo.br

Mechanisms of Lateral Root Formation Induction

Investigations into Hormonal Crosstalk and Synergistic Effects

Plant development is not regulated by a single hormone but by a complex network of interactions between different hormonal pathways. mdpi.com IBA-d4 is a valuable tool for dissecting the crosstalk between auxins and other phytohormones.

Callus, an undifferentiated mass of plant cells, is often induced in tissue culture by manipulating the ratio of auxins to cytokinins in the growth medium. frontiersin.org Generally, a higher auxin-to-cytokinin ratio favors root formation, while a higher cytokinin-to-auxin ratio promotes shoot formation. frontiersin.org The interaction between these two hormone classes is crucial for controlling cell division and differentiation.

Studies on pear callus induction have shown that the concentrations of IBA and the cytokinin thidiazuron (B128349) (TDZ) affect the rate of callus formation and the level of DNA methylation. maxapress.com Interestingly, a higher callus induction rate was correlated with a lower level of DNA methylation. maxapress.com In soybean, the expression of genes involved in both auxin and cytokinin signaling is significantly altered during callus development. frontiersin.org Research on Labisia pumila demonstrated that IBA was effective for callus induction from both leaf and stem explants. nih.gov Furthermore, in peach-based rootstocks, IBA treatment significantly anticipated callus formation. nih.gov

By using IBA-d4, researchers can precisely track the fate of the exogenous auxin and its influence on cytokinin signaling pathways during callus development. This helps in understanding how the balance between these two hormones is perceived and translated into developmental changes at the cellular and molecular levels.

Plant SpeciesHormones StudiedKey Findings on Callus Formation
Pyrus ussuriensis (Pear)IBA and Thidiazuron (TDZ)Callus induction rate was negatively correlated with DNA methylation levels. maxapress.com
Glycine max (Soybean)2,4-Dichlorophenoxyacetic acid (2,4-D) and 6-Benzylaminopurine (BA)Genes for both auxin and cytokinin signaling were differentially expressed during callus formation. frontiersin.org
Labisia pumilaIBA and ZeatinIBA was optimal for callogenesis from both leaf and stem explants. nih.gov
Prunus (Peach rootstocks)IBAIBA treatment accelerated callus formation. nih.gov

The influence of IBA extends beyond its interaction with cytokinins. There is significant crosstalk between auxins and other hormones like gibberellins, abscisic acid (ABA), and ethylene, which collectively regulate a wide array of developmental processes. mdpi.comresearchgate.net For instance, auxin and gibberellin signaling pathways interact to regulate root growth. ugent.be During drought stress, ABA accumulation can lead to changes in root architecture, a response that can be partially counteracted by the application of IBA. nih.gov

The use of IBA-d4 in such studies allows for the precise quantification of how external auxin application alters the internal hormonal balance and influences the signaling pathways of other hormones, providing insights into the complex regulatory networks that govern plant development.

Indole-3-butyric Acid-d4 Interactions with Cytokinins in Callus Formation

Application in Plant Tissue Culture for Mechanistic Insights

In the controlled environment of plant tissue culture, IBA-d4 and other labeled auxins provide mechanistic insights into hormone metabolism and stability. IBA is generally considered more stable than IAA in tissue culture media, especially during heat sterilization processes like autoclaving. rooting-hormones.comunl.edu This stability is a key reason for its widespread use in commercial rooting agents and in micropropagation protocols to induce adventitious root formation. researchgate.netnih.gov

Microbial and Biochemical Pathway Investigations

Influence of Indole-3-butyric Acid on Bacterial Physiology

IBA, a metabolite produced by certain gut microorganisms, has been shown to exert a strong influence on the physiology of the surrounding microbial community. Studies focusing on its effects have revealed significant alterations in bacterial gene expression, oxidative stress levels, and cell membrane characteristics.

Exposure to Indole-3-butyric acid can trigger a bacterial defense mechanism known as the SOS response. In Escherichia coli, treatment with IBA has been observed to upregulate the expression of specific genes associated with this stress response. For instance, the expression of the gene phoP increased by 2.52-fold, and the expression of umuC, a key component of the SOS response in E. coli, also saw a 2.52-fold increase. This modulation of gene expression indicates that bacteria perceive IBA as a stress factor, activating cellular repair and survival pathways.

Table 1: Modulation of Bacterial SOS Response Gene Expression by Indole-3-butyric Acid

Gene Function Fold Change in Expression (IBA Treatment)
phoP Part of a two-component regulatory system, involved in stress response 2.52

Data sourced from a study on E. coli exposed to IBA.

IBA treatment has been demonstrated to increase the production of reactive oxygen species (ROS) in bacteria. nih.govresearchgate.net This elevation in ROS can induce oxidative stress within the bacterial cells. Concurrently, IBA affects the integrity of the bacterial cell membrane. colab.ws The cell membrane typically serves as a barrier to the horizontal transfer of genetic material. mdpi.comresearchgate.net Research has shown that as the concentration of IBA increases, there is a corresponding continuous increase in cell membrane permeability. researchgate.net This effect was more pronounced in donor bacterial cells compared to recipient cells in conjugation experiments. Increased membrane permeability is a significant factor that can facilitate the transfer of resistance plasmids between bacteria. researchgate.net

Modulation of Gene Expression Related to Cellular Processes

Role in Horizontal Gene Transfer within Microbial Communities

Horizontal gene transfer, particularly through plasmid conjugation, is a primary mechanism for the spread of antibiotic resistance among bacteria. nih.govcolab.ws Gut microbiota metabolites like IBA can act as environmental stress factors that influence this process.

Low concentrations of IBA have been found to significantly promote the conjugative transfer of plasmids, such as the IncI2 plasmid carrying the mcr-1 gene for colistin (B93849) resistance. nih.gov In a controlled study, a concentration of 20 mg/L of IBA resulted in a 2.5-fold increase in the plasmid transfer ratio compared to the control group. nih.gov This promotional effect was observed at concentrations ranging from 4 to 100 mg/L. nih.gov However, at higher concentrations, IBA can inhibit the growth of donor bacteria, which may lead to a decrease in the conjugation ratio. nih.gov This phenomenon highlights a dose-dependent effect of IBA on horizontal gene transfer.

Table 2: Effect of Indole-3-butyric Acid on Plasmid Conjugative Transfer

IBA Concentration Effect on Transfer Ratio (Compared to Control)
20 mg/L 2.5-fold increase
4-100 mg/L Significant promotion

Data based on the transfer of the IncI2 pMCR-1 plasmid in E. coli. nih.gov

The Type IV Secretion System (T4SS) is a crucial component for the transfer of plasmids during conjugation. colab.ws Studies have shown that treatment with IBA leads to the upregulation of transcription levels of genes related to the T4SS. nih.govresearchgate.net This increase in T4SS gene expression, along with increased ATP synthesis and pilus generation, facilitates the physical process of plasmid transfer from a donor to a recipient bacterium. nih.gov The elevated transcription of these essential transfer-associated genes is a key mechanism through which IBA promotes the dissemination of plasmids within a bacterial community.

Promotion of Plasmid Conjugative Transfer

Indole-3-butyric Acid as a Microbiota Metabolite

Indole-3-butyric acid is recognized as a metabolite produced by the intestinal microbiota. nih.gov Specifically, it has been identified as a product of the opportunistic pathogen Clostridium difficile. nih.gov It is also known to be a tryptophan-related metabolite. hmdb.ca As a component of the vast array of metabolites produced by the gut microbiome, IBA plays a direct role in influencing the physiology and genetic interactions of the microbial community. Its presence in the gut, which can also be supplemented through diet, means it is a constant environmental factor that can promote the spread of antibiotic resistance genes. nih.gov

Table of Compounds

Compound Name
Indole-3-butyric Acid
Indole-3-acetic acid
Disodium succinate

Elucidating the Mechanistic Basis of Microbiota-Host Interactions

The intricate relationship between the gut microbiota and its host is a complex ecosystem where chemical communication plays a pivotal role. Microbial metabolites are key signaling molecules in this dialogue, influencing host physiology in both health and disease. To unravel the precise mechanisms underlying these interactions, researchers increasingly turn to stable isotope-labeled compounds. These molecules act as tracers, allowing for the meticulous tracking of metabolic pathways and the flow of chemical entities from the microbiome to the host. Among these powerful tools, deuterated compounds such as Indole-3-butyric Acid-d4 (IBA-d4) offer a sophisticated means to investigate the metabolic fate and functional impact of microbially-derived indole (B1671886) compounds.

Stable isotope tracing, particularly with deuterium-labeled molecules, provides a distinct advantage in metabolic research. The incorporation of deuterium (B1214612), a heavy isotope of hydrogen, alters the mass of a compound without significantly changing its chemical properties. cdnsciencepub.com This mass difference allows for the precise detection and quantification of the labeled compound and its metabolic byproducts using advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. cambridge.org This methodology enables researchers to distinguish between metabolites produced by the host and those originating from the gut microbiota, a critical step in deciphering their respective contributions to the host's metabolic landscape. nih.govnih.gov

The use of deuterated compounds can, in some instances, influence the rate of metabolic reactions, an effect known as the kinetic isotope effect. While this requires careful consideration and control experiments, it can also be leveraged to probe the mechanisms of enzymatic reactions and metabolic pathways. cambridge.org By strategically placing deuterium atoms on a molecule, researchers can investigate specific metabolic transformations and identify the enzymes involved. cdnsciencepub.comcambridge.org

In the context of microbiota-host interactions, indole and its derivatives, which are produced by gut bacteria from the metabolism of tryptophan, have emerged as crucial signaling molecules. frontiersin.orgoup.com These compounds can influence a wide range of host processes, including immune responses, gut barrier function, and metabolic regulation. mdpi.combmj.com While direct research utilizing this compound in gut microbiome studies is not yet widely published, the established use of other deuterated indole compounds and stable isotope tracers provides a strong framework for its potential application.

For instance, studies using 13C-labeled dietary fibers have successfully traced the carbon from these fibers as they are fermented by the gut microbiota into short-chain fatty acids like butyrate, which are then utilized by the host's intestinal cells. nih.govbiorxiv.org This approach has provided direct evidence of the metabolic bridge between the diet, the microbiota, and host cellular processes. nih.gov Similarly, deuterated precursors to other microbial metabolites have been employed to track their absorption, distribution, and metabolism within the host, shedding light on their systemic effects.

The potential application of this compound in this field is significant. By administering IBA-d4 to animal models, researchers could track its absorption across the intestinal barrier, its distribution to various organs, and its conversion into other metabolites by both microbial and host enzymes. This would provide invaluable data on the bioavailability and metabolic fate of gut-derived indole-3-butyric acid.

Table 1: Potential Research Applications of this compound in Microbiota-Host Interaction Studies

Research QuestionPotential Application of IBA-d4Expected Outcome
What is the extent of microbial production of IBA in the gut?Use as an internal standard for quantifying endogenous IBA levels.Accurate measurement of IBA concentrations in the gut lumen.
How is microbially-produced IBA absorbed and distributed in the host?Oral administration of IBA-d4 and subsequent detection in plasma and tissues.Mapping the systemic distribution and bioavailability of gut-derived IBA.
What are the metabolic products of IBA in the host?Tracing the appearance of deuterated metabolites in urine and feces.Identification of host and microbial enzymes involved in IBA metabolism.
Does IBA influence host metabolic pathways?Combining IBA-d4 tracing with metabolomic analysis of host tissues.Elucidating the impact of IBA on host cellular metabolism.

The insights gained from such studies would be instrumental in building a more comprehensive understanding of the chemical crosstalk at the microbiota-host interface. By providing a means to precisely follow the journey of a specific microbial metabolite, this compound and similar deuterated compounds hold the key to unlocking the mechanistic details of how our gut symbionts influence our health.

Future Directions and Emerging Research Avenues

Advanced Isotopic Tracing in Complex Biological Systems

The use of stable isotope-labeled compounds like Indole-3-butyric Acid-d4 is revolutionizing our ability to probe the dynamics of auxin metabolism and transport in vivo. Future research is poised to leverage these tools for increasingly sophisticated isotopic tracing studies. By applying IBA-d4 to plant systems, researchers can meticulously follow its uptake, transport, and conversion into other active compounds, such as Indole-3-acetic acid (IAA). nih.gov

Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), enable the differentiation and quantification of the labeled IBA-d4 from its endogenous, non-labeled counterpart and its metabolic products. nih.govresearchgate.net This allows for the precise measurement of metabolic fluxes and turnover rates within the auxin homeostatic network. nih.govumn.edu A key advantage of using IBA-d4 is the ability to distinguish the fate of exogenously applied IBA from the plant's native auxin pools, a task impossible with non-labeled compounds. nih.gov

Emerging research will likely focus on Stable Isotope Labeled Kinetics (SILK) methods, which track the incorporation of labels into various metabolites over very short time scales, from seconds to minutes. nih.govresearchgate.netumn.edu This approach provides a dynamic view of the auxin network, revealing the rapid kinetics of IBA conversion and transport in response to developmental cues and environmental stimuli. nih.govumn.edu These studies will enhance our understanding of how plants precisely regulate auxin levels in specific tissues to control growth and development.

Integration of Multi-Omics Data for Comprehensive Auxin Pathway Analysis

The precise quantitative data generated from this compound tracing studies provides a powerful foundation for integration with other "omics" technologies. The future of auxin research lies in a systems biology approach, where metabolomic data from IBA-d4 experiments are combined with genomics, transcriptomics, and proteomics to build comprehensive models of the auxin pathway.

For instance, by correlating the metabolic fate of IBA-d4 with changes in gene expression (transcriptomics), researchers can identify the specific genes that are up- or down-regulated in response to IBA. This can help uncover the genetic machinery responsible for IBA transport, conversion, and signaling. Similarly, integrating proteomics data can identify the proteins—such as enzymes and transporters—that directly interact with or metabolize IBA.

This multi-omics approach allows scientists to move beyond linear pathways and understand the complex, interconnected network that governs auxin homeostasis. nih.gov For example, identifying mutants with altered responses to IBA can be coupled with IBA-d4 tracing to pinpoint the specific metabolic or transport step that is affected. nih.gov This integrated analysis is crucial for elucidating how different layers of biological regulation—from genes to proteins to metabolites—work in concert to control plant development.

Development of Novel Synthetic Strategies for Deuterated Phytohormones

The increasing demand for high-purity deuterated compounds like this compound necessitates the development of more efficient and scalable synthesis methods. A common and effective strategy for creating deuterated indoles is through an acid-catalyzed hydrogen-deuterium (H–D) exchange. nih.govacs.org This method involves treating the non-labeled compound with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in a deuterated solvent like methanol-d4 (B120146) (CD₃OD). nih.govacs.org

However, challenges remain in achieving complete and position-specific deuteration without compromising the compound's structural integrity. nih.gov Future research will focus on optimizing reaction conditions, exploring novel catalysts, and developing new synthetic routes to improve yield, isotopic purity, and cost-effectiveness. nih.gov While multistep syntheses from deuterated starting materials are an alternative, H-D exchange reactions are often more practical for large-scale production. nih.gov The development of these methods is critical not only for auxin research but for a wide range of metabolic studies requiring stable isotope tracers.

Table 1: Example Parameters for Synthesis of Deuterated Indole (B1671886) Auxins via H-D Exchange

ParameterDescriptionExample ConditionReference
Starting Material The non-labeled indole auxin to be deuterated.Indole-3-butyric acid (IBA) nih.gov
Catalyst/Solvent Deuterated acid and solvent system to facilitate the H-D exchange.20 wt % D₂SO₄ in CD₃OD/D₂O nih.gov
Temperature The reaction temperature required for efficient exchange.60–90 °C nih.gov
Yield The percentage of the desired deuterated product obtained.~95%
Deuterium (B1214612) Incorporation The percentage of hydrogen atoms successfully replaced by deuterium.~97%

This table presents example data based on published synthesis methods for deuterated auxins and is for illustrative purposes.

Q & A

Q. What is the primary research application of IBA-d4, and how is it methodologically integrated into experimental workflows?

IBA-d4 is a deuterated isotopologue of indole-3-butyric acid (IBA), a plant growth regulator. Its primary use is as an internal standard in quantitative mass spectrometry (MS) to correct for matrix effects, ionization variability, and recovery losses during extraction. For example, in studies analyzing endogenous IBA levels in plant tissues, IBA-d4 is spiked into samples before homogenization. Its near-identical chemical properties to IBA ensure co-elution during chromatography while allowing distinct detection via mass shift (e.g., m/z +4 in LC-MS). This approach minimizes quantification errors caused by environmental variability .

Q. What analytical techniques are most suitable for detecting and quantifying IBA-d4 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard. Key steps include:

  • Sample preparation : Methanol-based extraction with deuterated solvent to avoid isotopic exchange.
  • Chromatography : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate IBA-d4 from endogenous IBA and matrix interferents.
  • Detection : Multiple reaction monitoring (MRM) transitions targeting m/z 207→188 for IBA-d4 and m/z 203→184 for native IBA. Validation requires assessing linearity (R² >0.99), recovery (85–115%), and limit of quantification (LOQ ≤1 ng/g) .

Advanced Research Questions

Q. How can researchers mitigate isotopic interference when using IBA-d4 in plant systems with high endogenous IBA levels?

Isotopic interference arises when endogenous IBA concentrations exceed the dynamic range of the internal standard. Strategies include:

  • Dilution adjustments : Pre-screening samples to determine optimal dilution factors.
  • High-resolution MS (HRMS) : Using instruments like Q-TOF to resolve isotopic fine structure, ensuring accurate discrimination between IBA and IBA-d4.
  • Standard addition method : Spiking known IBA-d4 concentrations into subsamples to construct a calibration curve directly in the sample matrix. This compensates for signal suppression/enhancement .

Q. How should conflicting data on IBA-d4 uptake and translocation in plant tissues be reconciled?

Discrepancies often stem from differences in experimental design, such as:

  • Application method : Root dipping vs. foliar spraying alters uptake kinetics.
  • Tissue-specific metabolism : IBA-d4 may undergo β-oxidation to indole-3-acetic acid (IAA-d4) in certain tissues, confounding results. To resolve contradictions:
    • Use Arabidopsis mutants deficient in β-oxidation (e.g., pxa1) to isolate IBA-d4 metabolism pathways.
    • Pair IBA-d4 with radiolabeled IBA (³H/¹⁴C) for cross-validation via scintillation counting .

Q. What experimental design considerations are critical for studying IBA-d4 stability under varying pH and temperature conditions?

IBA-d4 stability must be assessed in simulated physiological environments:

  • pH stability tests : Incubate IBA-d4 in buffers (pH 3–9) at 25°C for 24 hours, followed by LC-MS analysis to detect degradation products (e.g., decarboxylation).
  • Thermal stability : Accelerated degradation studies (40–60°C) to model long-term storage conditions. Data should inform storage protocols (e.g., −80°C for long-term, +4°C for short-term) .

Q. How can researchers address reproducibility challenges in IBA-d4-based quantification across laboratories?

Inter-lab variability often arises from:

  • Internal standard purity : Batch-specific impurities in IBA-d4 (e.g., non-deuterated IBA) skew results. Require suppliers to provide Certificates of Analysis (CoA) with isotopic purity ≥98% .
  • Protocol harmonization : Adopt community guidelines for MS parameters (e.g., collision energy, dwell time) and validate methods using shared reference materials.

Methodological Case Studies

Q. Case Study: Designing a Time-Course Experiment to Study IBA-d4 Metabolism in Root Development

  • Objective : Track IBA-d4 conversion to IAA-d4 during adventitious root formation.
  • Design :
    • Treat Arabidopsis stem segments with 10 µM IBA-d4.
    • Harvest tissues at 0, 6, 12, 24, and 48 hours post-treatment.
    • Extract with 80% methanol + 1% acetic acid, then quantify IBA-d4 and IAA-d4 via LC-MS/MS.
    • Normalize data using tissue fresh weight and internal standard (e.g., D5-IAA).
  • Outcome : Reveals temporal dynamics of IBA-to-IAA conversion, highlighting β-oxidation as a rate-limiting step .

Q. Case Study: Validating IBA-d4 as a Surrogate for Native IBA in Transport Studies

  • Hypothesis : Deuterium labeling does not alter IBA transport kinetics.
  • Method :
    • Compare phloem mobility of IBA-d4 and ¹⁴C-IBA in Ricinus communis seedlings using radiotracer imaging and MS.
    • Statistical analysis (ANOVA) to confirm no significant difference in translocation rates (p >0.05).
  • Conclusion : Supports IBA-d4 as a valid proxy for native IBA in transport assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.